1-Thiophen-2-yl-but-2-en-1-one
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Overview
Description
1-Thiophen-2-yl-but-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiophen-2-yl-but-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with an appropriate ketone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired enone.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Thiophen-2-yl-but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiophene carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene carboxylic acids, sulfoxides.
Reduction: Thiophene alcohols, alkanes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
1-Thiophen-2-yl-but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1-Thiophen-2-yl-but-2-en-1-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 1-Thiophen-2-yl-but-2-en-1-one.
Thiophene-2-carboxylic acid: An oxidation product of this compound.
Thiophene-2-yl-methanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its conjugated system, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h2-6H,1H3 |
InChI Key |
JDODNXIRTYJZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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